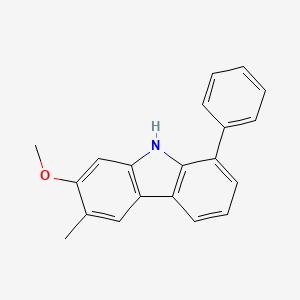
7-Methoxy-6-methyl-1-phenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-6-methyl-1-phenyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 6-methyl-2-nitroaniline with phenylhydrazine followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-6-methyl-1-phenyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-quinone derivatives.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and silver oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include carbazole-quinone derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-6-methyl-1-phenyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and neuroprotective effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its neuroprotective effects may involve the modulation of neurotransmitter receptors and the inhibition of oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, known for its wide range of applications in organic electronics and pharmaceuticals.
3-Methylcarbazole: A derivative with a methyl group at the 3rd position, used in similar applications as carbazole.
1-Methoxycarbazole: A derivative with a methoxy group at the 1st position, investigated for its biological activities.
Uniqueness
The presence of the methoxy, methyl, and phenyl groups enhances its solubility, stability, and biological activity compared to other carbazole derivatives .
Eigenschaften
CAS-Nummer |
919090-34-9 |
|---|---|
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
7-methoxy-6-methyl-1-phenyl-9H-carbazole |
InChI |
InChI=1S/C20H17NO/c1-13-11-17-16-10-6-9-15(14-7-4-3-5-8-14)20(16)21-18(17)12-19(13)22-2/h3-12,21H,1-2H3 |
InChI-Schlüssel |
JAKVMHNMQPHLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)


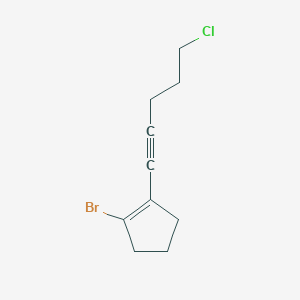
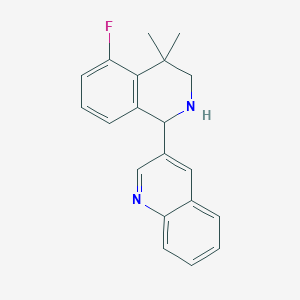
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
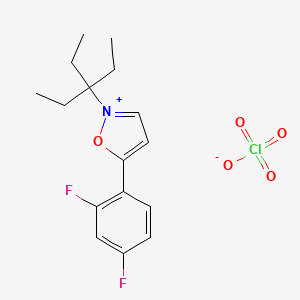
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
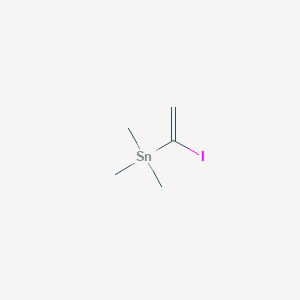
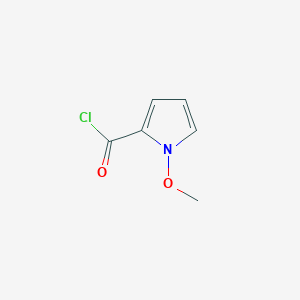
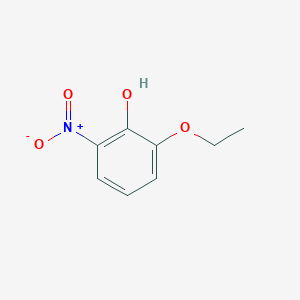
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
